2-(Aminomethyl)propane-1,2,3-triol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

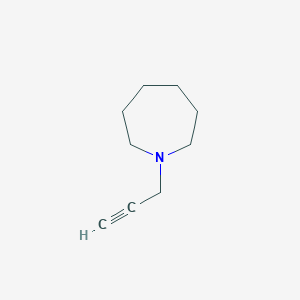

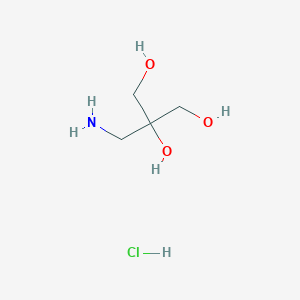

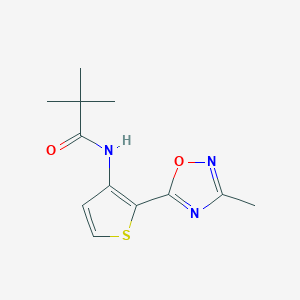

2-(Aminomethyl)propane-1,2,3-triol hydrochloride is a chemical compound with the CAS Number: 2229508-59-0 . It has a molecular weight of 157.6 and is typically in the form of a powder .

Molecular Structure Analysis

The IUPAC name of this compound is 2-(aminomethyl)propane-1,2,3-triol hydrochloride . The InChI code is 1S/C4H11NO3.ClH/c5-1-4(8,2-6)3-7;/h6-8H,1-3,5H2;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

1. Synthesis of Aliphatic Cyclic Carbonate Monomers This compound is used as a platform for the synthesis of aliphatic cyclic carbonate monomers . The amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . This approach provides direct access to functional biodegradable polymers and impacts the development of next-generation materials for biomedical and environmentally friendly products .

Use in Diagnostic Assay Manufacturing

It is used in diagnostic assay manufacturing . It is used as a buffer component in a SDS-gradient gel electrophoresis system that separates polypeptides in the molecular weight range of 1500 to 100,000 .

Use in Isotachophoresis of Proteins

This compound is used as a spacer in isotachophoresis of proteins . It helps in the separation and analysis of proteins in a sample .

Determination of Alkaline Phosphatase Activity

It is used as a buffer for the determination of alkaline phosphatase activity . Alkaline phosphatase is an enzyme found in several tissues throughout the body, and this compound aids in its detection .

Production of Surfactants

2-(Aminomethyl)propane-1,2,3-triol;hydrochloride is used to make surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .

Vulcanization Accelerators

This compound is used as a vulcanization accelerator . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators .

Use in Cosmetics

It acts as an emulsifying agent for cosmetics . Emulsifying agents are substances that are soluble in both fat and water and enable fat to be uniformly dispersed in water as an emulsion .

Use in Hair Sprays

This compound is also used in hair sprays . It helps to provide hold and shape to the hair .

Safety and Hazards

properties

IUPAC Name |

2-(aminomethyl)propane-1,2,3-triol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.ClH/c5-1-4(8,2-6)3-7;/h6-8H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGURNMCTDQZLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

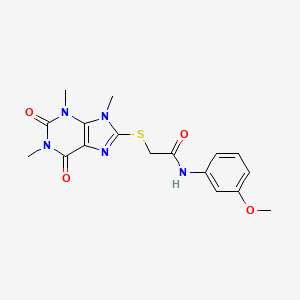

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)

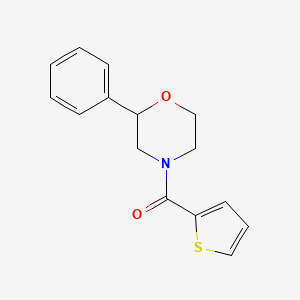

![2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2817105.png)

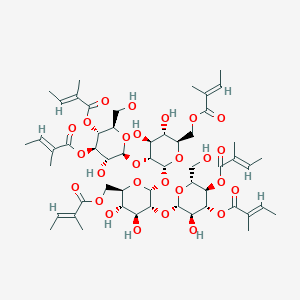

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817108.png)

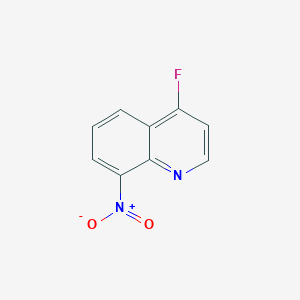

![2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2817112.png)

![({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2817115.png)